molecular formula C26H21N3O5 B14936344 methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate

methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate

Cat. No.: B14936344
M. Wt: 455.5 g/mol
InChI Key: FHRXAOLHHLTACC-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate typically involves multi-step organic reactions. One common approach is the imino Diels-Alder reaction, which involves the reaction of anilines, o-phthalaldehyde, and dienophiles . This method allows for the formation of the isoindoloquinoline core, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinazoline compounds.

Scientific Research Applications

Methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the disruption of bacterial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanoyl]amino}benzoate is unique due to its specific functional groups and the arrangement of atoms within its structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H21N3O5

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 4-[3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanoylamino]benzoate

InChI

InChI=1S/C26H21N3O5/c1-34-26(33)16-10-12-17(13-11-16)27-22(30)14-15-28-23-18-6-2-3-7-19(18)25(32)29(23)21-9-5-4-8-20(21)24(28)31/h2-13,23H,14-15H2,1H3,(H,27,30)

InChI Key

FHRXAOLHHLTACC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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